molecular formula C30H53N9O12 B14184015 L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine CAS No. 858361-30-5

L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine

Katalognummer: B14184015
CAS-Nummer: 858361-30-5
Molekulargewicht: 731.8 g/mol
InChI-Schlüssel: FJRYNHZUVHFIFS-BPSSIEEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is a peptide composed of seven amino acids: leucine, alanine, serine, asparagine, leucine, glutamine, and serine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized serine derivatives.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with substituted amino acid residues.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug development and disease treatment.

    Industry: Utilized in the production of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger signaling pathways or enzymatic reactions, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Leucyl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specific biological processes.

Eigenschaften

CAS-Nummer

858361-30-5

Molekularformel

C30H53N9O12

Molekulargewicht

731.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C30H53N9O12/c1-13(2)8-16(31)25(45)34-15(5)24(44)38-20(11-40)29(49)37-19(10-23(33)43)28(48)36-18(9-14(3)4)27(47)35-17(6-7-22(32)42)26(46)39-21(12-41)30(50)51/h13-21,40-41H,6-12,31H2,1-5H3,(H2,32,42)(H2,33,43)(H,34,45)(H,35,47)(H,36,48)(H,37,49)(H,38,44)(H,39,46)(H,50,51)/t15-,16-,17-,18-,19-,20-,21-/m0/s1

InChI-Schlüssel

FJRYNHZUVHFIFS-BPSSIEEOSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.